molecular formula C10H14N2O B1431837 4-(3-Methoxyazetidin-1-yl)aniline CAS No. 1706455-02-8

4-(3-Methoxyazetidin-1-yl)aniline

Cat. No.: B1431837
CAS No.: 1706455-02-8
M. Wt: 178.23 g/mol
InChI Key: FOYWCTYALHSAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methoxyazetidin-1-yl)aniline is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of a methoxyazetidine group attached to an aniline group . The exact structure can be determined using various spectroscopic techniques.


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.15±0.1 g/cm3 and a predicted boiling point of 339.7±37.0 °C .

Scientific Research Applications

Microtubule-Binding Agents

Research involving cis-restricted 1,4- and 1,5-disubstituted 1,2,3-triazole analogs of combretastatin A-4 has highlighted their potential as microtubule-binding agents. These studies typically focus on compounds that show cytotoxicity and tubulin inhibition, which are essential for cancer therapy. Molecular modeling studies provide insights into the interaction mechanisms of these compounds with their target proteins (Odlo et al., 2010).

Antimicrobial Activity

Novel quinazolinone derivatives synthesized from interactions with primary aromatic amines have been studied for their antimicrobial activity. These compounds are evaluated against a variety of microbial strains, demonstrating the scope of chemical synthesis in developing new antimicrobial agents (Habib et al., 2013).

Kinase Inhibitors

The optimization of 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity represents another significant area of research. These studies involve the synthesis and testing of analogues to improve the inhibition of cancer cell proliferation and kinase activity, which is crucial for developing targeted cancer therapies (Boschelli et al., 2001).

Molecular Dynamic Simulation

Investigations into the structural, vibrational, and chemical properties of synthesized compounds like 4-Methoxy-N-(nitrobenzylidene)-aniline provide insights into their antimicrobial activity, molecular dynamic simulations, and potential drug likeness. These studies often utilize FT-IR, FT-Raman spectra, and density functional method (DFT) calculations to explore the interactions and stability of molecular arrangements (Subi et al., 2022).

Properties

IUPAC Name

4-(3-methoxyazetidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-13-10-6-12(7-10)9-4-2-8(11)3-5-9/h2-5,10H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYWCTYALHSAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.